molecular formula C9H16O4 B1596313 Dimethyl butylmalonate CAS No. 39520-22-4

Dimethyl butylmalonate

Cat. No.: B1596313
CAS No.: 39520-22-4
M. Wt: 188.22 g/mol
InChI Key: UVCBPUQNMGFVAA-UHFFFAOYSA-N
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Description

Dimethyl butylmalonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups attached to a central carbon atom, which is also bonded to a butyl group. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl butylmalonate can be synthesized through the alkylation of dimethyl malonate with butyl halides. The reaction typically involves the use of a base, such as sodium ethoxide, to deprotonate the dimethyl malonate, forming an enolate ion. This enolate ion then undergoes a nucleophilic substitution reaction with a butyl halide, such as butyl bromide, to form this compound .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction is carried out in a reactor where dimethyl malonate, butyl halide, and a base are combined under controlled conditions. The mixture is heated under reflux to ensure complete reaction, and the product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl butylmalonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: Butyl bromide, methyl iodide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

Scientific Research Applications

Dimethyl butylmalonate is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

    Agriculture: Employed in the production of agrochemicals and pesticides.

    Material Science: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of dimethyl butylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution and addition reactions, leading to the formation of new carbon-carbon bonds. The presence of ester groups also allows for hydrolysis and decarboxylation reactions, making it a versatile reagent in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Butylmalonic acid

Uniqueness

Dimethyl butylmalonate is unique due to the presence of the butyl group, which imparts different reactivity and physical properties compared to other malonic esters. This makes it particularly useful in specific synthetic applications where the butyl group is desired .

Properties

IUPAC Name

dimethyl 2-butylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCBPUQNMGFVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960141
Record name Dimethyl butylpropanedioate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39520-22-4
Record name 1,3-Dimethyl 2-butylpropanedioate
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Record name Dimethyl butylmalonate
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Record name 39520-22-4
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Record name Dimethyl butylpropanedioate
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Record name Dimethyl butylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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